molecular formula C16H12ClF3N6OS B2384340 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 840513-20-4

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2384340
CAS No.: 840513-20-4
M. Wt: 428.82
InChI Key: GHHCECFCVPMRLQ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 586985-98-0) features a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. This structure is part of a broader class of triazole-based acetamides studied for antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6OS/c17-10-5-4-9(16(18,19)20)7-12(10)23-13(27)8-28-15-25-24-14(26(15)21)11-3-1-2-6-22-11/h1-7H,8,21H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHCECFCVPMRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. These intermediates are then coupled with the appropriate acetamide derivative under controlled conditions. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and amine donors. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or triazole moiety .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
1,2,4-triazole derivatives are known for their significant antimicrobial properties. The specific compound has shown potential in inhibiting various pathogenic microorganisms. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested against strains of Candida, with some exhibiting greater efficacy than traditional antifungal agents like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species .

Antifungal Activity
The compound's structure allows it to interact with fungal enzymes, making it a candidate for antifungal drug development. Studies have indicated that triazole compounds can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, which is crucial for fungal survival .

Cancer Research
Research into the anticancer properties of triazole derivatives is ongoing. Some studies suggest that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The presence of the pyridine and chloro-substituted phenyl groups may also contribute to improved selectivity and potency against cancer cells.

Agricultural Applications

Fungicides
Given their antifungal properties, triazole derivatives are extensively studied as potential fungicides. The compound could be formulated into agricultural products aimed at controlling fungal diseases in crops. Its effectiveness against fungal pathogens can help reduce crop losses and improve yield .

Plant Growth Regulators
Some triazole compounds are known to influence plant growth by modulating hormonal pathways. This property can be harnessed to develop growth regulators that enhance plant resilience to stressors such as drought or disease.

Materials Science Applications

Nanomaterials Synthesis
The unique chemical structure of this compound allows it to be used in synthesizing nanomaterials with specific properties. For example, it can serve as a precursor in creating metal-organic frameworks (MOFs) or coordination polymers that exhibit interesting catalytic or adsorption characteristics .

Polymer Chemistry
In polymer chemistry, the incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Study Focus Findings
Raghad Haddad et al. (2017)Antifungal ActivityIdentified novel triazole derivatives with superior efficacy against Candida strains compared to fluconazole .
MDPI Research (2021)Cancer Cell LinesEvaluated the cytotoxic effects of various triazole derivatives on cancer cell lines, indicating potential for therapeutic development .
Agricultural ResearchFungicide DevelopmentDemonstrated the efficacy of triazole derivatives as fungicides in field trials, leading to improved crop yields .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Pyridine Positional Isomers
  • Pyridin-4-yl Analog: The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the pyridin-2-yl group with pyridin-4-yl.
  • Pyridin-3-yl Analog: 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () demonstrates how pyridine ring orientation influences solubility and metabolic stability. The 3-fluoro-4-methylphenyl group may enhance blood-brain barrier penetration compared to the target compound’s chloro-trifluoromethyl group .
Heterocyclic Replacements
  • Furan-2-yl Analog: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () substitutes pyridine with a furan ring. This reduces aromatic π-stacking capacity but improves solubility due to furan’s lower hydrophobicity. Anti-exudative activity in rats was reported at 10 mg/kg, comparable to diclofenac sodium .

Modifications on the Acetamide Moiety

Aryl Group Diversity
  • 4-Fluorophenyl Derivative: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8, ) incorporates a 4-fluorophenyl group and a methylated triazole.
  • Ethoxyphenyl Derivative : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () introduces an ethoxy group, which may increase metabolic resistance due to reduced oxidative susceptibility .
Electron-Withdrawing vs. Electron-Donating Groups
  • Chloro-Trifluoromethylphenyl (Target Compound) : The 2-chloro-5-(trifluoromethyl)phenyl group combines strong electron-withdrawing effects, enhancing stability and membrane permeability. Similar substituents in ’s derivatives (e.g., KA3, KA4) improved antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Methylphenyl Derivative: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () uses a methyl group (electron-donating), which may reduce oxidative metabolism but lower receptor-binding efficiency compared to halogenated analogs .

Bioactivity Profiles

Compound Structure Key Substituents Reported Bioactivity (Source)
Target Compound Pyridin-2-yl, Cl, CF₃ Inferred antimicrobial/anti-inflammatory (analogs in )
Pyridin-4-yl + 3-methylphenyl (Evid. 2) Pyridin-4-yl, 3-MePh Not explicitly reported; structural analog of
Furan-2-yl (Evid. 3) Furan-2-yl Anti-exudative activity (10 mg/kg)
4-Fluorophenyl + Me (Evid. 12) 4-FPh, Me Potential antiproliferative (inferred from )
KA3 (Evid. 14) 4-ClPh, pyridin-4-yl MIC: 12.5 µg/mL (E. coli, S. aureus)

Key Differentiators of the Target Compound

Pyridin-2-yl vs. Pyridin-4-yl : The 2-position pyridine may enhance π-π interactions with aromatic residues in enzyme active sites compared to 4-position isomers.

Trifluoromethyl Group : This group increases lipophilicity (logP) and metabolic stability, critical for oral bioavailability.

Chloro Substituent : The 2-chloro position on the phenyl ring minimizes steric hindrance while maximizing halogen bonding with targets.

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole class of compounds, which are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides an in-depth overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The resultant triazole derivative is then reacted with a thiol compound to create the thioether linkage.
  • Acetamide Formation : Finally, the thioether is reacted with an acylating agent to form the acetamide group.

These steps often utilize solvents such as ethanol or DMF and may require catalysts like triethylamine to optimize yields, which can range from moderate to high (e.g., 73% yield in some studies) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antifungal Activity : The triazole moiety is known to inhibit ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity. This mechanism is common among triazole antifungals .
  • Antibacterial Effects : The compound may disrupt bacterial enzyme functions, leading to cell death. Studies have shown that various triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Preliminary research suggests that the compound could induce apoptosis in cancer cells through interactions with specific signaling pathways .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. For instance:

  • Against Bacteria : In vitro studies reveal that it exhibits high potency against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .
  • Against Fungi : The compound's antifungal activity has been confirmed through tests against common fungal pathogens, showing effectiveness similar to other triazole derivatives .

Anticancer Activity

Research indicates potential anticancer effects, with studies highlighting the ability of triazole derivatives to inhibit tumor growth in specific cancer models. For example:

  • A study reported that certain 1,2,4-triazole derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications in the phenyl and pyridine groups significantly influence its biological efficacy. Electron-donating groups on the phenyl ring enhance activity, while certain substitutions on the triazole ring can either increase or decrease potency depending on their nature .

Case Studies

Several studies have evaluated the biological activity of similar triazole compounds:

  • Study on Antibacterial Activity : A series of quinolone-triazole hybrids were synthesized and tested against various bacterial strains. Results indicated that specific substitutions led to enhanced antibacterial activity compared to traditional antibiotics .
  • Antifungal Efficacy Study : Research focused on 1,2,4-triazoles showed promising results against resistant fungal strains, confirming their potential as effective antifungal agents .
  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of triazole derivatives on cancer cell lines demonstrated significant growth inhibition and apoptosis induction .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Alkylation : Reacting 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH or similar bases to form the sulfanyl linkage .
  • Functional group modifications : Introducing substituents (e.g., trifluoromethyl, chloro) via nucleophilic substitution or condensation reactions. Temperature control (60–100°C) and solvent selection (DMF, ethanol) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC or TLC monitoring purity .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms the integration of aromatic protons (pyridine, phenyl groups) and the sulfanyl-acetamide backbone. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro assays : Test against target enzymes (e.g., kinases, oxidoreductases) or microbial strains to determine IC50/MIC values .
  • Anti-exudative activity : Rodent models (e.g., carrageenan-induced paw edema in rats) evaluate dose-dependent inhibition of inflammation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

  • Parameter screening : Use design-of-experiment (DoE) approaches to test variables like solvent polarity, catalyst loading (e.g., Pd/Cu for cross-coupling), and reaction time .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
  • Contamination mitigation : Trace metal analysis (ICP-MS) identifies impurities from catalysts, guiding purification protocol adjustments .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control for variables such as cell line passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Liver microsome assays assess whether discrepancies arise from differential metabolite formation .
  • Structural analogs comparison : Generate SAR models by testing derivatives with modified triazole, pyridine, or trifluoromethyl groups .

Q. How is computational chemistry applied to study its mechanism of action?

  • Molecular docking : Predict binding affinity to targets (e.g., GPR-17 or TrxR1) using software like AutoDock or Schrödinger .
  • MD simulations : Analyze conformational stability of the triazole-acetamide backbone in lipid bilayers or protein pockets .
  • DFT calculations : Optimize ground-state geometry and predict reactive sites for electrophilic substitution .

Q. What advanced techniques validate its three-dimensional structure?

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms stereochemistry .
  • SC-XRD challenges : Crystallization may require vapor diffusion with solvents like DMSO/water mixtures .
  • Electron microscopy (Cryo-EM) : Alternative for insoluble or amorphous samples .

Methodological Considerations Table

Research AspectKey TechniquesCommon ChallengesSolutionsReferences
Synthesis Alkylation, Paal-Knorr condensationLow yields due to steric hindranceMicrowave-assisted synthesis
Characterization NMR, HR-MSSignal overlap in aromatic regions2D NMR or deuterated solvents
Bioactivity Enzyme inhibition assaysOff-target effectsIsozyme-specific profiling
Structural Analysis X-ray crystallographyPoor crystal growthCo-crystallization with ligands

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